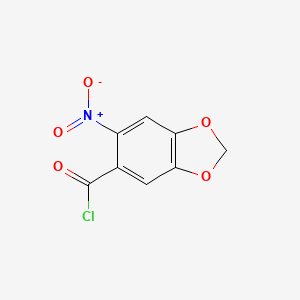

6-Nitro-1,3-benzodioxole-5-carbonyl chloride

Description

Properties

IUPAC Name |

6-nitro-1,3-benzodioxole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO5/c9-8(11)4-1-6-7(15-3-14-6)2-5(4)10(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVGDBZRBILXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574304 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50425-29-1 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 1,3-Benzodioxole Derivatives

- The starting material, 1,3-benzodioxole or its derivatives (e.g., piperonylic acid), undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.

- Reaction conditions are typically controlled at low temperatures (0–20 °C) to ensure regioselective nitration at the 6-position of the benzodioxole ring.

- The nitration step yields 6-nitro-1,3-benzodioxole derivatives with high selectivity and yields around 89.7% reported in literature.

Carboxylation

- The nitrated intermediate is then subjected to carboxylation, often by introducing carbon dioxide under high pressure and temperature, to install the carboxylic acid group at the 5-position.

- Industrial methods optimize this step using continuous flow reactors to improve yield and purity.

Conversion to this compound

Typical Chlorination Reagents

- The carboxylic acid is converted to the acyl chloride using chlorinating agents such as thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5).

- Thionyl chloride is the most commonly used reagent due to its efficiency and ease of removal of by-products (SO2 and HCl gases).

Reaction Conditions

- The reaction is generally carried out under anhydrous conditions in an inert solvent such as dichloromethane or chloroform.

- Temperature is maintained between 0 °C and room temperature to avoid decomposition or side reactions.

- Reaction times vary from 1 to 4 hours depending on scale and reagent excess.

Workup and Purification

- After completion, excess chlorinating agent and by-products are removed by evaporation under reduced pressure.

- The crude acyl chloride is often purified by recrystallization or distillation under reduced pressure to obtain a pure product.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- Selectivity: The nitration step is highly selective for the 6-position due to electronic and steric effects of the benzodioxole ring system.

- Yield Optimization: Use of controlled temperature and acid concentration is critical to minimize dinitration or ring degradation.

- Industrial Scale: Continuous flow reactors and automated systems improve reproducibility and reduce hazardous waste in nitration and carboxylation steps.

- Chlorination Efficiency: Thionyl chloride is preferred for its clean reaction profile; however, oxalyl chloride can be used when milder conditions are required.

- Purification: Avoidance of silica gel chromatography is preferred industrially; recrystallization and distillation are standard.

Additional Synthetic Insights

- Some patents describe alternative synthetic routes involving spirocycloalkane intermediates and base-mediated coupling reactions, but these are more complex and less direct for preparing the acyl chloride derivative.

- Coupling reagents such as EDCI and catalysts like DMAP are used in downstream amide formation from the acyl chloride, indicating the importance of the acyl chloride intermediate in further functionalization.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,3-benzodioxole-5-carbonyl chloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloro group under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Nitro-1,3-benzodioxole-5-carbonyl chloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Nitro-1,3-benzodioxole-5-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with 6-nitro-1,3-benzodioxole-5-carbonyl chloride but differ in key functional groups and heteroatoms:

*Calculated based on substituent adjustments to referenced data.

Key Observations:

- Functional Group Reactivity: The carbonyl chloride group in the target compound enables nucleophilic acyl substitution, whereas the carboxylic acid (C₈H₅NO₆) requires activation (e.g., conversion to acyl chloride) for similar reactions . The nitrile group in 6-amino-1,3-benzodioxole-5-carbonitrile is less reactive toward nucleophiles compared to carbonyl chloride .

- Heterocycle Influence: Replacing the benzodioxole oxygen atoms with sulfur (as in the benzothiazole derivative) alters aromaticity and electronic effects. Benzothiazoles often exhibit enhanced stability and distinct biological activity compared to benzodioxoles .

Physicochemical Properties

- Reactivity: The nitro group in all listed compounds exerts a strong electron-withdrawing effect, activating the 5-position for electrophilic or nucleophilic attacks. However, the carbonyl chloride’s reactivity surpasses that of the carboxylic acid or nitrile derivatives.

- Solubility: The carboxylic acid (C₈H₅NO₆) is likely more polar and water-soluble than the acyl chloride, which may hydrolyze in moisture. The benzothiazole derivative (Cpd B) may exhibit lower solubility in polar solvents due to the sulfur-containing heterocycle .

Research Findings and Data

Stability and Handling

- This compound requires anhydrous conditions to prevent hydrolysis to the carboxylic acid.

- Nitro-containing analogs (e.g., Cpd B) may pose explosive risks under high heat or friction, necessitating careful storage .

Biological Activity

Overview

6-Nitro-1,3-benzodioxole-5-carbonyl chloride (CAS No. 50425-29-1) is a chemical compound that belongs to the class of benzodioxole derivatives. It features both nitro and chloro functional groups, which contribute to its unique reactivity and biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential applications in drug development.

- Molecular Formula : C₈H₄ClNO₅

- Molecular Weight : 219.57 g/mol

- Structural Features : The presence of a nitro group at the 6-position and a chloro group at the 5-position on the benzodioxole ring enhances its electrophilic character, making it suitable for various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering receptor signaling pathways.

Antimicrobial Properties

Research has indicated that benzodioxole derivatives exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific antimicrobial efficacy of this compound remains to be extensively characterized but suggests potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-1,3-benzodioxole | Lacks nitro group | Lower reactivity in redox reactions |

| 6-Nitro-1,3-benzodioxole | Lacks chloro group | Moderate biological activity |

| 1,3-Benzodioxole | Parent compound without substituents | Minimal biological activity |

Case Study 1: Anticancer Efficacy

In a study examining various benzodioxole derivatives for anticancer properties, compounds similar to this compound were shown to significantly reduce tumor growth in murine models. For example, a derivative administered at a dosage of 1.5 mg/kg resulted in complete tumor elimination in several treated mice after two weeks of treatment .

Case Study 2: Antimicrobial Screening

A screening assay conducted on benzodioxole derivatives revealed that certain compounds exhibited notable inhibition against Gram-positive and Gram-negative bacteria. While specific data on this compound is sparse, its structural similarities suggest it could possess comparable antimicrobial properties .

Q & A

Q. What are the optimal synthetic routes for 6-nitro-1,3-benzodioxole-5-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitration and subsequent chlorination of its precursor. A two-step approach is commonly employed:

Nitration : Introduce the nitro group to 1,3-benzodioxole-5-carbonyl chloride using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.

Chlorination : Convert the intermediate carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Catalytic dimethylformamide (DMF) may accelerate the reaction .

Critical Factors :

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Look for distinct signals:

- Aromatic protons at δ 6.8–7.5 ppm (benzodioxole ring).

- Nitro group deshields adjacent carbons (C-5 carbonyl at ~165 ppm).

- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1750 cm⁻¹) and nitro (asymmetric stretch at ~1530 cm⁻¹) groups.

- Mass Spectrometry : Molecular ion peak at m/z 229 (C₈H₄ClNO₅) with fragmentation patterns matching the nitro and benzodioxole moieties .

- HPLC/Purity Analysis : Use reverse-phase chromatography with UV detection (λ = 254 nm) to verify ≥95% purity.

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon) in sealed, flame-dried glassware. Exposure to humidity hydrolyzes the acyl chloride to the carboxylic acid.

- Temperature : Keep at –20°C for long-term storage; short-term use at 4°C is acceptable.

- Light Protection : Amber vials prevent nitro group photodegradation .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, enhancing electrophilicity of the carbonyl carbon. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may also increase susceptibility to hydrolysis.

- Kinetic Studies : Compare reaction rates with non-nitro analogs (e.g., 1,3-benzodioxole-5-carbonyl chloride) using stopped-flow techniques.

- Computational Analysis : Density Functional Theory (DFT) calculations can quantify electron density shifts at the carbonyl carbon .

Q. What strategies mitigate side reactions when using this compound in peptide coupling or polymer synthesis?

- Methodological Answer :

- Activation Reagents : Use coupling agents like HOBt/DCC to stabilize reactive intermediates and reduce racemization in peptide synthesis.

- Solvent Choice : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) minimizes competing hydrolysis.

- Temperature Control : Reactions at –10°C to 0°C slow unwanted side reactions while maintaining coupling efficiency .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity of Reagents : Trace moisture in solvents or starting materials reduces effective acyl chloride concentration.

- Catalytic Systems : Variations in DMF or pyridine additives alter reaction kinetics.

- Analytical Methods : Standardize yield calculations using internal standards (e.g., triphenylmethane) and quantitative NMR .

Q. What role does this compound play in synthesizing bioactive molecules or enzyme inhibitors?

- Methodological Answer : It serves as a key intermediate for:

- Antimicrobial Agents : Acylation of aminoglycosides or β-lactam cores.

- CYP450 Inhibitors : Structural analogs (e.g., 6-nitro-1,2,3-benzothiadiazole) inhibit cytochrome P450 enzymes, suggesting potential for metabolic studies .

- Case Study : Couple with hydrazines to form hydrazide derivatives for tuberculosis drug candidates .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s metabolic stability in vitro?

- Methodological Answer :

- Liver Microsomal Assay : Incubate with rat/human liver microsomes (0.5 mg/mL protein) in NADPH-rich buffer (pH 7.4) at 37°C.

- Sampling : Collect aliquots at 0, 15, 30, 60 minutes; quench with ice-cold acetonitrile.

- Analysis : LC-MS/MS quantifies parent compound degradation. Compare half-life (t₁/₂) with controls (e.g., 6-nitro-1,2,3-benzothiadiazole) to assess CYP-mediated metabolism .

Q. What computational tools predict the compound’s solubility and partition coefficient (LogP)?

- Methodological Answer :

- Software : Use Schrödinger’s QikProp or ACD/Labs Percepta.

- Input Parameters : Molecular weight (229.58 g/mol), PSA (60.71 Ų), and nitro/carbonyl group contributions.

- Validation : Compare predicted LogP (~1.79) with experimental shake-flask measurements .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.